3-(1-ethyl-1H-pyrazol-4-yl)piperidine
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Overview
Description
3-(1-ethyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine typically involves the reaction of 1-ethyl-1H-pyrazole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(1-ethyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents such as bromoethane in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated piperidine derivatives.
Scientific Research Applications
3-(1-ethyl-1H-pyrazol-4-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazole: Shares the pyrazole ring but lacks the piperidine moiety.
Piperidine: Contains the piperidine ring but lacks the pyrazole moiety.
4-(1-ethyl-1H-pyrazol-4-yl)piperidine: A structural isomer with different substitution patterns.
Uniqueness
3-(1-ethyl-1H-pyrazol-4-yl)piperidine is unique due to its combined pyrazole and piperidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(1-ethylpyrazol-4-yl)piperidine |
InChI |
InChI=1S/C10H17N3/c1-2-13-8-10(7-12-13)9-4-3-5-11-6-9/h7-9,11H,2-6H2,1H3 |
InChI Key |
MXSPJIFSRXKQTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2CCCNC2 |
Origin of Product |
United States |
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